molecular formula C33H40I6N6O15 B1672076 Ioforminol CAS No. 1095110-48-7

Ioforminol

Número de catálogo: B1672076
Número CAS: 1095110-48-7
Peso molecular: 1522.1 g/mol
Clave InChI: BFVVDRUCXCIALU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ioforminol es un derivado de triyodobenceno dicarboxamida que se ha investigado principalmente como agente de diagnóstico para la imagenología de rayos X. This compound se ha utilizado en ensayos clínicos para estudiar su eficacia y seguridad diagnóstica, particularmente en sujetos de edad avanzada de alto riesgo que se someten a cateterización coronaria .

Análisis De Reacciones Químicas

Ioforminol experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones de reacción a menudo involucran temperaturas controladas y niveles de pH para garantizar que se formen los productos deseados. Los principales productos de estas reacciones incluyen derivados yodados y compuestos desyodados, que pueden analizarse más a fondo para determinar sus propiedades fisicoquímicas .

Mecanismo De Acción

El mecanismo de acción de Ioforminol implica su función como agente de contraste radiográfico. Cuando se administra por vía intravenosa, this compound mejora el contraste de los vasos sanguíneos y los tejidos en la imagenología de rayos X al aumentar la absorción de los rayos X. Esto se logra a través de la presencia de átomos de yodo en su estructura, que tienen un número atómico alto y absorben eficazmente los rayos X . Los objetivos moleculares y las vías implicadas en su acción están principalmente relacionados con su distribución y excreción en el cuerpo, asegurando que proporcione imágenes claras sin causar efectos adversos significativos .

Comparación Con Compuestos Similares

Ioforminol se puede comparar con otros compuestos similares como iodixanol, iohexol e iopamidol, que también se utilizan como agentes de contraste radiográfico. En comparación con estos compuestos, this compound tiene una estructura única que proporciona una osmolalidad más baja y una hidrofilicidad más alta, lo que lo convierte en una opción más segura para los pacientes con insuficiencia renal . Los compuestos similares comparten la característica común de contener átomos de yodo, pero Ioform

Actividad Biológica

Ioforminol, also known as GE-145 or AN-113111, is an iodinated contrast agent primarily used in medical imaging, particularly in X-ray procedures. It is a dimeric compound that exhibits unique properties beneficial for enhancing imaging quality while minimizing adverse effects. This article delves into the biological activity of this compound, highlighting its pharmacological profile, safety considerations, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its complex chemical structure, which includes multiple iodinated phenyl groups. The molecular formula can be summarized as follows:

C20H24I6N4O6\text{C}_{20}\text{H}_{24}\text{I}_{6}\text{N}_{4}\text{O}_{6}
PropertyValue
Molecular Weight640.0 g/mol
SolubilityHighly soluble in water
Iodine Content6 iodine atoms
pH6.0 - 7.5
StabilitySupersaturated solutions

This compound functions as a low-osmolar contrast medium (LOCM), which allows for improved imaging clarity by enhancing the contrast between the vascular structures and surrounding tissues during X-ray imaging. Its mechanism involves the absorption of X-rays due to the high iodine content, which effectively increases the visibility of blood vessels and organs.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid distribution within the vascular system upon administration. Studies have shown that it is predominantly excreted via the kidneys, with a half-life ranging from 1 to 3 hours post-injection.

Safety Profile

While this compound is generally well-tolerated, it is essential to consider potential adverse effects such as:

  • Hypersensitivity Reactions : Some patients may experience allergic reactions ranging from mild to severe.
  • Nephrotoxicity : There is a risk of contrast-induced nephropathy, particularly in patients with pre-existing renal impairment.
  • Cardiovascular Effects : Research has indicated instances of ventricular fibrillation during procedures involving this compound, necessitating caution in at-risk populations .

Case Study 1: Cardiotoxicity Assessment

A notable study published in Acta Radiologica investigated the cardiotoxicity associated with this compound during coronary arteriography in pigs. The findings highlighted a significant incidence of ventricular fibrillation linked to high doses of the contrast agent. The study underscored the importance of careful dose management and monitoring during procedures .

Case Study 2: Patient Recruitment for Clinical Trials

A case study by Acclinate focused on enhancing recruitment strategies for clinical trials involving this compound among diverse populations. The initiative led to a marked increase in participant enrollment, demonstrating effective engagement strategies tailored to specific demographic groups .

Table 2: Summary of Case Study Findings

StudyKey FindingsImplications
CardiotoxicityVentricular fibrillation observed in animal modelsNeed for dose management
Clinical TrialsIncreased diversity in participant recruitmentImproved representation in research studies

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of Ioforminol, and how can in vitro models be optimized to study its efficacy?

  • Methodological Answer : Begin by isolating target pathways (e.g., receptor binding, enzymatic inhibition) using molecular docking simulations or high-throughput screening. Validate findings with dose-dependent assays (e.g., IC50 calculations) and control for confounding variables like solvent interactions or cellular viability . Optimize in vitro models by incorporating 3D cell cultures or co-culture systems to better mimic physiological conditions .

Q. How should researchers design initial dose-response studies for this compound to establish therapeutic windows?

  • Methodological Answer : Use a logarithmic dose range (e.g., 0.1 nM–100 µM) to capture sigmoidal response curves. Include positive/negative controls (e.g., known agonists/antagonists) and assess both efficacy (e.g., % inhibition) and toxicity (e.g., cell viability via MTT assay). Apply nonlinear regression analysis to calculate EC50/LC50 values and derive selectivity indices .

Advanced Research Questions

Q. How can contradictory results between in vitro and in vivo studies of this compound’s metabolic pathways be systematically analyzed?

  • Methodological Answer : Conduct interspecies comparative metabolism assays (e.g., human vs. rodent hepatocytes) to identify enzyme-specific disparities. Use stable isotope tracing or mass spectrometry to quantify metabolites in both models. Apply Bayesian statistical frameworks to reconcile discrepancies, prioritizing variables like protein binding, bioavailability, or tissue penetration .

Q. What methodologies are recommended for assessing this compound’s long-term toxicity in preclinical models while ensuring reproducibility?

  • Methodological Answer : Implement longitudinal studies with staggered cohorts to control for age-related variability. Monitor biomarkers (e.g., renal/hepatic function, histopathology) at predefined intervals. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by documenting protocols in machine-readable formats (e.g., electronic lab notebooks) and validating findings through independent replication .

Q. Data Analysis and Interpretation

Q. What statistical approaches are robust for analyzing non-linear pharmacokinetic data in this compound studies?

  • Methodological Answer : Use non-compartmental analysis (NCA) for AUC and half-life calculations, supplemented by compartmental modeling (e.g., two-compartment models) for multi-phase elimination. Apply Akaike Information Criterion (AIC) to compare model fits. For population variability, employ mixed-effects modeling (e.g., NONMEM) .

Q. How can researchers address batch-to-batch variability in this compound synthesis during reproducibility assessments?

  • Methodological Answer : Characterize each batch via HPLC purity profiles, NMR spectroscopy, and elemental analysis. Implement quality-by-design (QbD) frameworks to identify critical process parameters (CPPs) affecting synthesis outcomes. Use multivariate analysis (e.g., PCA) to correlate variability with biological activity .

Q. Methodological Challenges and Solutions

Challenge Methodology References
Ensuring reproducibility in multi-center studiesStandardize protocols via SOPs; use inter-lab calibration with reference materials.
Resolving data contradictionsApply causal inference models (e.g., counterfactual analysis) to isolate confounding variables.
Optimizing hypothesis-driven designUse PICOT framework (Population, Intervention, Comparison, Outcome, Time) to refine scope.

Propiedades

Número CAS

1095110-48-7

Fórmula molecular

C33H40I6N6O15

Peso molecular

1522.1 g/mol

Nombre IUPAC

5-[[3-[3,5-bis(2,3-dihydroxypropylcarbamoyl)-N-formyl-2,4,6-triiodoanilino]-2-hydroxypropyl]-formylamino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide

InChI

InChI=1S/C33H40I6N6O15/c34-22-18(30(57)40-1-13(52)7-46)24(36)28(25(37)19(22)31(58)41-2-14(53)8-47)44(11-50)5-17(56)6-45(12-51)29-26(38)20(32(59)42-3-15(54)9-48)23(35)21(27(29)39)33(60)43-4-16(55)10-49/h11-17,46-49,52-56H,1-10H2,(H,40,57)(H,41,58)(H,42,59)(H,43,60)

Clave InChI

BFVVDRUCXCIALU-UHFFFAOYSA-N

SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CN(C=O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C=O)I)C(=O)NCC(CO)O)I

SMILES canónico

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N(CC(CN(C=O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)O)C=O)I)C(=O)NCC(CO)O)I

Apariencia

Solid powder

Key on ui other cas no.

1095110-48-7

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

5-(formyl-(3-(formyl-(3,5-bis (2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodophenyl) amino)-2-hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
GE 145
GE-145
GE145 cpd

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.